

# An In-depth Technical Guide to 1,2-Dibromoocetane: Chemical and Physical Properties

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## Compound of Interest

Compound Name: **1,2-Dibromoocetane**

Cat. No.: **B3054993**

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## Introduction

**1,2-Dibromoocetane** is a vicinal dibromoalkane that serves as a valuable intermediate in organic synthesis. Its two bromine atoms on adjacent carbons provide reactive sites for a variety of chemical transformations, making it a useful building block for the introduction of functional groups and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2-dibromoocetane**, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **1,2-dibromoocetane** are summarized in the tables below for easy reference. These properties are crucial for its handling, storage, and application in experimental settings.

## Table 1: General and Chemical Properties of 1,2-Dibromoocetane

Property	Value
Chemical Name	1,2-Dibromooctane
Synonyms	Octane, 1,2-dibromo-
CAS Number	6269-92-7 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> Br <sub>2</sub>
Molecular Weight	272.02 g/mol <a href="#">[3]</a>
Canonical SMILES	CCCCCC(CBr)Br <a href="#">[3]</a>
InChI	InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 <a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	BJJLJKYBNCPQTQS-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[3]</a>

## Table 2: Physical Properties of 1,2-Dibromooctane

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	241 °C at 760 mmHg
Density	1.452 g/cm <sup>3</sup>
Flash Point	117.4 °C
Refractive Index	1.493
Solubility	Expected to be soluble in non-polar organic solvents and have low solubility in water.
Vapor Pressure	0.057 mmHg at 25 °C

## Experimental Protocols

### Synthesis of 1,2-Dibromooctane via Bromination of 1-Octene

The most common method for the synthesis of **1,2-dibromoocetane** is the electrophilic addition of bromine ( $\text{Br}_2$ ) to 1-octene.[4][5] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

#### Materials:

- 1-Octene
- Bromine ( $\text{Br}_2$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Carbon Tetrachloride ( $\text{CCl}_4$ ) (anhydrous)
- Saturated aqueous sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium thiosulfate solution ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octene in an equal volume of anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath. To prevent radical side reactions, it is advisable to conduct the reaction in the dark by wrapping the flask in aluminum foil.
- Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of 1-octene. The characteristic red-brown color of bromine should disappear as it reacts.
- Continue the addition until a faint persistent orange color is observed, indicating complete consumption of the alkene.
- Allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1,2-dibromo-octane**.

Purification: The crude product can be purified by vacuum distillation to obtain pure **1,2-dibromo-octane**.<sup>[6][7]</sup>

## Characterization of 1,2-Dibromo-octane

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of **1,2-dibromo-octane**.

- <sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the bromine atoms. The proton on C1 (CH<sub>2</sub>Br) and the proton on C2 (CHBr) will be deshielded due to the electron-withdrawing effect of the bromine atoms and will appear at a lower field compared to the other alkyl protons. The typical chemical shift for protons adjacent to a bromine atom is in the range of 3.4-4.5 ppm.

- **$^{13}\text{C}$  NMR (Carbon-13 NMR):** The  $^{13}\text{C}$  NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to the bromine atoms (C1 and C2) will be significantly deshielded and appear at a lower field (typically in the range of 30-60 ppm) compared to the other aliphatic carbons.[8]

**Infrared (IR) Spectroscopy:** The IR spectrum of **1,2-dibromoocetane** is expected to exhibit the following characteristic absorption bands:

- **C-H stretching:** Strong absorptions in the range of 2850-2960  $\text{cm}^{-1}$  corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.[9]
- **C-H bending:** Absorptions around 1465  $\text{cm}^{-1}$  and 1375  $\text{cm}^{-1}$  due to the bending vibrations of the  $\text{CH}_2$  and  $\text{CH}_3$  groups.
- **C-Br stretching:** A characteristic absorption in the fingerprint region, typically between 500 and 700  $\text{cm}^{-1}$ , corresponding to the C-Br stretching vibration.[9]

## Reactivity and Applications in Synthesis

**1,2-Dibromoocetane** is a versatile substrate for various organic transformations, primarily involving nucleophilic substitution and elimination reactions.

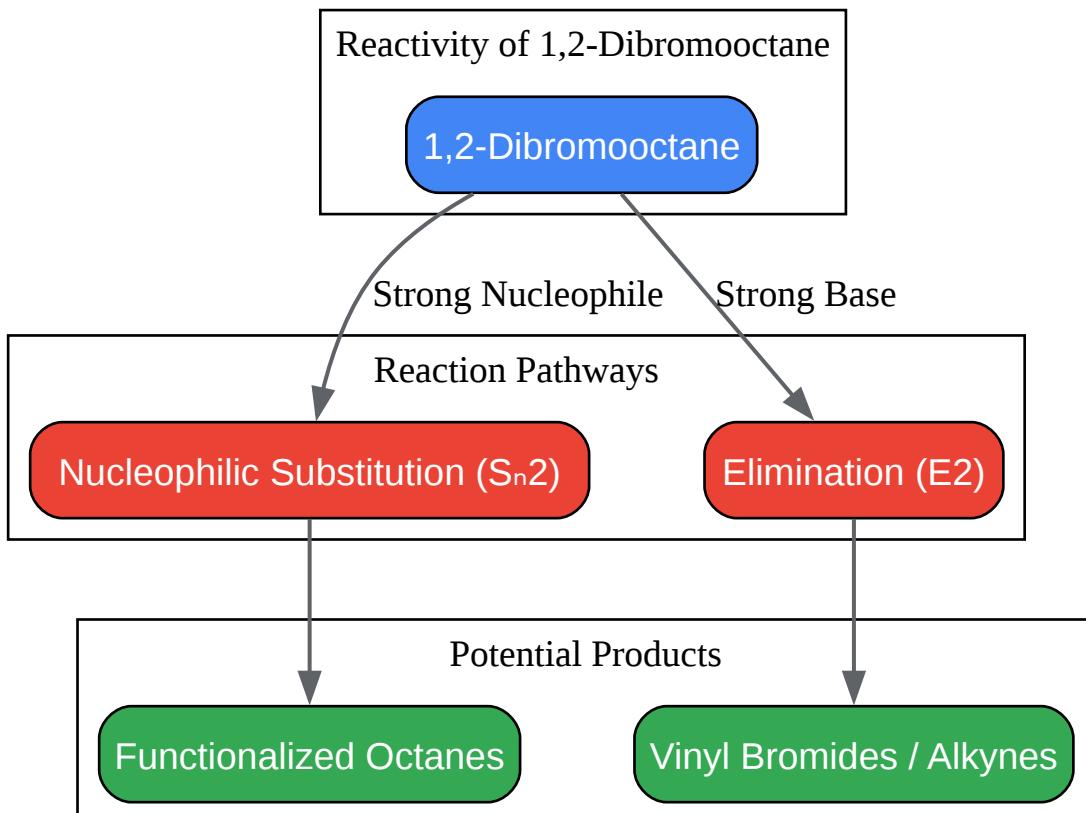
### Nucleophilic Substitution Reactions

Both bromine atoms in **1,2-dibromoocetane** can be displaced by nucleophiles. The reactivity of the two bromine atoms differs; the primary bromide at the C1 position is more susceptible to  $\text{S}_{\text{n}}2$  reactions than the secondary bromide at the C2 position due to less steric hindrance.[10] [11] Strong nucleophiles such as cyanides, azides, and thiolates can be used to introduce new functional groups.

### Elimination Reactions (Dehydrobromination)

Treatment of **1,2-dibromoocetane** with a strong base, such as potassium tert-butoxide or sodium ethoxide, can lead to elimination reactions (dehydrobromination) to form various unsaturated products, including vinyl bromides and alkynes.[12][13] The regioselectivity and stereoselectivity of the elimination are dependent on the reaction conditions and the base used.

# Mandatory Visualizations



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